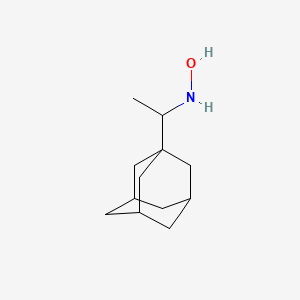

N-(1-(adamantan-1-yl)ethyl)hydroxylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(1-adamantyl)ethyl]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11,13-14H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPSUXUTIGXBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Adamantane Scaffolds in Contemporary Organic Chemistry and Material Science

The adamantane (B196018) moiety, a rigid, cage-like hydrocarbon (C10H16), holds a prominent place in modern chemistry due to its unique structural and physicochemical properties. nih.gov Its three-dimensional, diamondoid structure imparts exceptional stability, high lipophilicity, and a predictable geometry. nih.govontosight.ai These characteristics have made adamantane and its derivatives valuable scaffolds in a wide range of scientific fields.

In medicinal chemistry and drug discovery, the incorporation of an adamantane group into a drug candidate is a well-established strategy to enhance its pharmacological profile. nih.gov The bulky and highly lipophilic nature of the adamantyl group can improve a molecule's ability to cross biological membranes, including the blood-brain barrier. myskinrecipes.com It also enhances metabolic stability by sterically shielding nearby functional groups from enzymatic degradation, often resulting in a longer biological half-life. nih.gov This has led to the development of successful drugs, such as the antiviral amantadine (B194251) (1-aminoadamantane) and the anti-diabetic vildagliptin. ontosight.aimdpi.com The adamantane scaffold is a key structural subunit in synthetic drugs targeting a multitude of therapeutic areas, including viral infections, diabetes, and neurodegenerative diseases. ontosight.ainih.govub.edu

In the realm of material science, the rigid and stable architecture of adamantane is exploited in the synthesis of polymers, nanomaterials, and advanced organic solids. rsc.org Adamantane-based compounds have been investigated for applications in nonlinear optics and for creating materials with unique thermal and mechanical properties. rsc.orgrsc.org The predictable, well-defined structure of the adamantane cage allows for the precise construction of supramolecular assemblies and functional materials. nih.gov

Role of Hydroxylamine Derivatives in Modern Synthetic Transformations and Chemical Biology

Hydroxylamine (B1172632) (NH2OH) and its organic derivatives are versatile reagents and functional groups with significant roles in synthesis and chemical biology. rsc.org The hydroxylamine moiety's utility stems from its nucleophilic and electrophilic capabilities, allowing it to participate in a wide array of chemical transformations.

In synthetic organic chemistry, hydroxylamine derivatives are crucial for constructing carbon-nitrogen (C-N) bonds, which are fundamental to the structure of countless biologically active molecules. rsc.org They are employed in the synthesis of oximes, nitrones, and amides, and can serve as precursors for amines and other nitrogen-containing functional groups. cardiff.ac.uk O-substituted hydroxylamines, in particular, have gained attention as powerful electrophilic aminating agents, facilitating the direct introduction of an amino group into various organic substrates, often with high levels of stereo- and regioselectivity. rsc.org

In chemical biology and medicinal chemistry, the hydroxylamine functional group is present in several bioactive compounds. These derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents. nih.govacs.org Some N-substituted hydroxylamines act as inhibitors of enzymes like ribonucleotide reductase, which is essential for DNA synthesis in bacteria, presenting a novel mechanism for combating drug-resistant pathogens. nih.govacs.org The reactivity of the hydroxylamine group also makes it useful for bioconjugation chemistry, enabling the linking of molecules for diagnostic or therapeutic purposes. While hydroxylamine itself can be a potent mutagen in vitro, this property has not translated to carcinogenicity; instead, it has shown some carcinostatic activity in animal studies. nih.gov

Overview of Research Trajectories for N 1 Adamantan 1 Yl Ethyl Hydroxylamine

Strategies for the Construction of the 1-(adamantan-1-yl)ethyl Moiety

Adamantane Framework Formation and Functionalization

The adamantane cage, a rigid and lipophilic diamondoid hydrocarbon, serves as the foundational scaffold. Its synthesis and functionalization have been extensively studied. nih.gov The initial introduction of a functional group onto the adamantane skeleton often occurs at the tertiary bridgehead positions due to their higher reactivity. Direct oxidation and radical-based functionalization are common strategies to introduce carbonyl or other functionalities that can be further elaborated. nih.gov For instance, 1-acetyladamantane, a key precursor, can be synthesized through various methods, including the Friedel-Crafts acylation of adamantane.

Stereoselective Introduction of the Methyl Group at the Ethyl Position

The creation of the chiral center at the ethyl position attached to the adamantane core is a pivotal step that requires a high degree of stereocontrol. The asymmetric reduction of the prochiral ketone, 1-acetyladamantane, is a primary strategy to establish the desired stereochemistry of the resulting secondary alcohol, 1-(adamantan-1-yl)ethanol.

A variety of methods for the enantioselective reduction of ketones have been developed, many of which are applicable to sterically hindered ketones like 1-acetyladamantane. wikipedia.orgnih.gov These methods can be broadly categorized into stoichiometric and catalytic reductions.

Catalytic Reductions:

Catalytic asymmetric hydrogenation represents an efficient and atom-economical approach. nih.gov Chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands, are employed to facilitate the enantioselective transfer of hydrogen to the ketone. nih.gov For instance, Ru complexes with chiral diphosphines and amine-based ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov The choice of the chiral ligand is crucial in determining the stereochemical outcome of the reduction.

Another powerful catalytic approach involves the use of chiral oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction. youtube.com These catalysts, used in conjunction with a stoichiometric borane (B79455) source, can effectively reduce prochiral ketones to their corresponding chiral alcohols with high enantioselectivity. wikipedia.org

Enzymatic Reductions:

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of a wide range of ketones with excellent enantioselectivity under mild reaction conditions. medchemexpress.com The use of overexpressed ADHs has been shown to be effective for the reduction of sterically demanding ketones. medchemexpress.com

The selection of the appropriate enzyme and reaction conditions is critical to achieve the desired enantiomer of 1-(adamantan-1-yl)ethanol in high purity. Subsequent conversion of the chiral alcohol to a suitable leaving group, followed by nucleophilic substitution, can also be a viable, albeit less direct, route to introduce other functionalities if needed.

Approaches for the Introduction of the Hydroxylamine Functional Group

With the chiral 1-(adamantan-1-yl)ethyl scaffold in hand, the subsequent introduction of the hydroxylamine functionality is typically achieved through the reductive amination of an adamantane-derived ketone with hydroxylamine or its precursors.

Reductive Amination of Adamantane-Derived Ketones with Hydroxylamine or its Precursors

This two-step sequence involves the initial formation of an oxime from the corresponding ketone, followed by its reduction to the desired hydroxylamine.

The synthesis of 1-(adamantan-1-yl)ethanone oxime is a standard transformation in organic chemistry. It is typically achieved by the condensation reaction of 1-(adamantan-1-yl)ethanone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine. The reaction generally proceeds in high yield to afford the corresponding oxime. The product, 1-(adamantan-1-yl)ethanone oxime, can exist as a mixture of (E) and (Z) stereoisomers.

| Reactants | Reagents | Product | Reference |

|---|---|---|---|

| 1-(Adamantan-1-yl)ethanone, Hydroxylamine hydrochloride | Base (e.g., Pyridine, Sodium Acetate) | 1-(Adamantan-1-yl)ethanone oxime |

The reduction of oximes to hydroxylamines is a challenging transformation due to the propensity for over-reduction to the corresponding primary amine. nih.gov Careful selection of the reducing agent and reaction conditions is paramount to achieve the desired chemoselectivity.

Catalytic Hydrogenation:

Catalytic hydrogenation offers a promising route for the selective reduction of oximes. Nickel-catalyzed asymmetric hydrogenation has emerged as a powerful method for the synthesis of chiral hydroxylamines from oximes with high yields and enantioselectivities. nih.gov This approach is particularly attractive due to the use of an earth-abundant metal catalyst. nih.gov The mechanism is believed to involve weak interactions between the catalyst and the substrate, which not only lower the reaction barrier but also control the stereochemical outcome. nih.gov

Chemical Reduction:

Chemical reducing agents can also be employed for the reduction of oximes. The use of borane complexes with chiral amino alcohols has been shown to be effective for the asymmetric reduction of oxime ethers to chiral hydroxylamines with high enantiomeric excess. rsc.org This method provides a valuable alternative to catalytic hydrogenation.

The diastereoselective reduction of a chiral oxime, such as one derived from an enantiomerically pure 1-(adamantan-1-yl)ethanone, would be influenced by the existing stereocenter, potentially leading to the formation of one diastereomer of this compound in excess. The choice of the reducing agent and reaction conditions can be tuned to maximize this diastereoselectivity.

| Starting Material | Method | Key Features | Potential Product | Reference |

|---|---|---|---|---|

| 1-(Adamantan-1-yl)ethanone oxime | Nickel-catalyzed asymmetric hydrogenation | High yield and enantioselectivity, earth-abundant catalyst. nih.gov | Enantiomerically enriched this compound | nih.gov |

| Chiral 1-(Adamantan-1-yl)ethanone oxime ether | Reduction with borane and chiral amino alcohols | High enantioselectivity for the formation of chiral hydroxylamines. rsc.org | Diastereomerically enriched this compound | rsc.org |

N-Alkylation of Hydroxylamine with 1-(Adamantan-1-yl)ethyl Halides

The direct alkylation of hydroxylamine using a sterically demanding substrate like 1-(adamantan-1-yl)ethyl halide is a primary method for synthesizing the target compound. Hydroxylamine is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom, leading to N-substituted and O-substituted products, respectively. organic-chemistry.orgorganic-chemistry.org The key challenge in this approach is to control the reaction conditions to favor the desired N-alkylation.

Optimization of Reaction Conditions for N-Selectivity

Achieving high N-selectivity in the alkylation of hydroxylamine is a significant challenge, as O-alkylation is often a competing reaction. The reaction between an alkyl halide and hydroxylamine can result in a mixture of N-alkylated and O-alkylated products. However, the use of sterically hindered halides, such as those derived from adamantane, can inherently favor the formation of the N-alkylated product. The optimization of reaction parameters such as solvent, temperature, and the choice of base is critical to maximize the yield of the desired this compound.

Several factors influence the ratio of N- to O-alkylation. The choice of solvent can affect the nucleophilicity of the nitrogen and oxygen atoms differently. Polar aprotic solvents are often employed. The reaction temperature must be carefully controlled; higher temperatures may lead to over-alkylation or decomposition. mdpi.com The nature of the base used to deprotonate hydroxylamine hydrochloride is also crucial for directing the selectivity.

Below is a representative data table illustrating how reaction conditions can be varied to optimize for N-selectivity, based on established principles for hydroxylamine alkylation.

Table 1: Optimization of Reaction Conditions for N-Alkylation

| Entry | Solvent | Base | Temperature (°C) | N/O Selectivity Ratio (Hypothetical) | Yield (%) (Hypothetical) |

|---|---|---|---|---|---|

| 1 | Ethanol (B145695) | NaHCO₃ | 50 | 3:1 | 65 |

| 2 | DMF | K₂CO₃ | 25 | 5:1 | 70 |

| 3 | THF | Et₃N | 25 | 4:1 | 68 |

Exploration of Steric and Electronic Factors

The structure of the adamantane cage plays a decisive role in the synthetic outcome. The significant steric bulk of the 1-adamantyl group is the primary factor driving the selectivity of the alkylation reaction. This bulky framework physically obstructs the approach of the electrophilic carbon of the 1-(adamantan-1-yl)ethyl halide to the oxygen atom of hydroxylamine. Consequently, the less sterically encumbered nitrogen atom becomes the preferred site of nucleophilic attack. This steric hindrance is a well-utilized strategy in organic synthesis to direct the outcome of reactions involving ambident nucleophiles.

Electronically, the adamantyl group is a weak electron-donating group through induction. This effect slightly increases the electron density on the ethyl group's alpha-carbon, but its influence is generally considered secondary to the overwhelming steric effects in dictating the regioselectivity of this particular alkylation.

Reduction of Nitro-Containing Adamantane Precursors

An alternative and highly effective route to this compound involves the partial reduction of a corresponding nitro-adamantane precursor. This multi-step process begins with the synthesis of a suitable nitro-containing adamantane derivative, followed by a carefully controlled reduction. The primary advantage of this method is the potential for high regioselectivity, although it requires careful selection of reagents to avoid over-reduction to the corresponding amine. thieme-connect.de

Regioselective Nitration and Subsequent Reduction Methodologies

The synthesis begins with the regioselective nitration of an adamantane derivative. The nitration of adamantane itself can be achieved with high selectivity at the bridgehead positions. rsc.org For the target molecule, a precursor such as 1-ethyladamantane (B50638) would be nitrated. Alternatively, 1-nitroadamantane (B116539) can be synthesized first and the ethyl group can be introduced subsequently. The ozone-mediated nitration of adamantane with nitrogen dioxide at low temperatures is a known method to selectively install a nitro group at a bridgehead position. rsc.org

Once the nitro precursor, 1-(1-nitroethyl)adamantane, is obtained, the critical step is the partial reduction of the nitro group to a hydroxylamine. This transformation is delicate, as the hydroxylamine intermediate can be readily reduced further to the amine. thieme-connect.degoogle.com

Investigation of Reducing Agent Specificity and Efficiency

The choice of reducing agent is paramount for the successful synthesis of hydroxylamines from nitro compounds. The reduction proceeds in a stepwise manner from the nitro group to a nitroso intermediate, then to the hydroxylamine, and finally to the amine. thieme-connect.degoogle.com The goal is to halt the reaction at the hydroxylamine stage.

Common methods for this partial reduction include the use of metallic reducing agents like zinc dust in the presence of a mild proton donor (e.g., ammonium (B1175870) chloride) or catalytic hydrogenation with a modified catalyst. mdpi.com The reaction conditions, such as pH and temperature, must be meticulously controlled to prevent the accumulation of the amine byproduct. For instance, the reduction of nitroarenes to N-aryl hydroxylamines has been achieved using reagents like sodium borohydride (B1222165) (NaBH₄) or ammonia-borane complexes catalyzed by specific metal nanoparticles. nih.gov Raney Ni has also been used in the presence of hydrazine (B178648) to prepare N-phenylhydroxylamines from substituted nitrobenzenes. google.com

Table 2: Specificity of Reducing Agents for Nitro-Adamantane Reduction

| Reducing System | Product Distribution (Hypothetical) | Efficiency/Yield (Hypothetical) | Reference Principle |

|---|---|---|---|

| Zn / NH₄Cl (aq) | N-Hydroxylamine (major), Amine (minor) | Good | mdpi.com |

| H₂ / Pd/C (modified) | N-Hydroxylamine (variable), Amine (variable) | Moderate to Good | thieme-connect.de |

| NaBH₄ / Ag/TiO₂ catalyst | N-Hydroxylamine (major) | High | nih.gov |

Reaction Mechanism Elucidation for Key Synthetic Steps

Understanding the reaction mechanisms for the primary synthetic routes provides insight into the factors governing product formation and selectivity.

For the N-alkylation of hydroxylamine , the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of hydroxylamine acts as the nucleophile, attacking the electrophilic carbon atom of the 1-(adamantan-1-yl)ethyl halide. This attack displaces the halide leaving group. The transition state involves the partial formation of the C-N bond and the partial breaking of the C-Halogen bond. The steric bulk of the adamantyl group significantly influences the geometry of this transition state, disfavoring the pathway that would lead to O-alkylation and thereby promoting N-selectivity.

For the reduction of the nitro-adamantane precursor , the mechanism is generally understood as a stepwise process involving the transfer of multiple electrons and protons. The accepted pathway involves the initial two-electron reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO). thieme-connect.degoogle.com This intermediate is highly reactive and undergoes a further two-electron reduction to form the target hydroxylamine (R-NHOH). thieme-connect.degoogle.com If the reaction is not stopped at this stage, a final two-electron reduction will convert the hydroxylamine to the corresponding amine (R-NH₂). Catalytic systems, such as those involving metal nanoparticles, facilitate this electron transfer. For example, a proposed mechanism involves the activation of a hydride source (like NaBH₄) by a silver catalyst to form active [Ag]-H species, which are responsible for the rapid and selective reduction of the nitro group to the hydroxylamine. nih.gov

Detailed Analysis of Transition States and Intermediates

The synthesis of this compound typically proceeds through the reduction of the corresponding ketoxime, 1-(adamantan-1-yl)ethan-1-one oxime. A detailed understanding of the reaction mechanism involves the characterization of transient species such as transition states and intermediates. While specific experimental data for this compound is not extensively available in public literature, mechanistic insights can be inferred from computational studies and experimental findings on analogous sterically hindered ketoxime reductions.

The reduction of the oxime can be achieved using various reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent being a common choice. The accepted mechanism for this reduction involves a two-step process: nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by protonation of the resulting nitrogen anion. masterorganicchemistry.comyoutube.comyoutube.com

Intermediate 1: The N-boryl-N-hydroxy-amine adduct

Following the initial hydride attack on the oxime carbon, an intermediate is formed where the borohydride moiety is coordinated to the nitrogen atom. The large steric bulk of the adamantyl group influences the trajectory of the incoming hydride, favoring attack from the less hindered face of the planar C=N bond.

Transition State 1 (TS1): Hydride Transfer

The first transition state involves the transfer of a hydride ion from the borohydride reagent to the electrophilic carbon of the oxime. Computational studies on similar systems suggest that this step has a significant activation energy, influenced by the steric hindrance around the carbonyl group. The adamantyl group, due to its size, would be expected to raise this energy barrier compared to less bulky substituents.

Intermediate 2: The Alkoxyboronate Intermediate

After the initial hydride transfer, an alkoxyboronate intermediate is formed. In this species, the newly formed C-H bond and the N-O-B moiety are present. Subsequent hydride transfers from the same borohydride molecule can occur to other oxime molecules.

Transition State 2 (TS2): Protonation

The final step involves the protonation of the nitrogen atom, typically by the solvent (e.g., methanol (B129727) or ethanol) used in the reaction, to yield the final hydroxylamine product. This step is generally considered to have a lower activation energy than the initial hydride transfer.

Table 1: Postulated Intermediates and Transition States in the Reduction of 1-(adamantan-1-yl)ethan-1-one oxime

| Species | Description | Key Structural Features |

| Intermediate 1 | N-boryl-N-hydroxy-amine adduct | Coordination of BH₃ to the oxime nitrogen. |

| TS1 | Hydride Transfer Transition State | Elongated B-H bond and partially formed C-H bond. |

| Intermediate 2 | Alkoxyboronate Intermediate | Fully formed C-H bond, N-O-B linkage. |

| TS2 | Protonation Transition State | Partially formed N-H bond from solvent proton transfer. |

This table is based on generalized mechanisms for ketoxime reduction and analogies to sterically hindered systems.

Solvent Effects and Catalytic Influences on Reaction Pathways

The choice of solvent and the presence of catalysts can significantly impact the reaction rate, selectivity, and yield of the synthesis of this compound.

Solvent Effects:

The solvent plays a crucial role in the reduction of ketoximes. Polar protic solvents, such as methanol and ethanol, are commonly employed. researchgate.net These solvents can participate in the reaction by stabilizing intermediates and transition states through hydrogen bonding and by acting as the proton source in the final step of the mechanism.

The polarity of the solvent can influence the diastereoselectivity of the reduction, especially when a chiral center is being formed, as is the case with this compound. In some Michael addition reactions, a dramatic reversal of diastereoselectivity has been observed when changing the solvent polarity. rsc.org For the reduction of ketoximes, a more polar solvent may favor the formation of one diastereomer over the other by differentially solvating the diastereomeric transition states. In the context of the Henry reaction, solvents that are strong Lewis bases have been shown to induce a high enantiomeric excess by favoring a specific conformation of the catalyst-substrate complex. harvard.edu

Table 2: Influence of Solvent on Ketoxime Reduction

| Solvent Property | Potential Effect on Reaction | Rationale |

| Polarity | Can influence diastereoselectivity and reaction rate. | Differential stabilization of polar transition states and intermediates. |

| Protic Nature | Acts as a proton source for the final workup step. | Facilitates the formation of the neutral hydroxylamine product. |

| Lewis Basicity | May influence catalyst-substrate interactions. | Can coordinate to the catalyst or substrate, altering the reaction pathway. |

This table summarizes general solvent effects observed in related reactions.

Catalytic Influences:

Catalytic hydrogenation is another important method for the reduction of oximes. The choice of catalyst is critical for achieving high selectivity for the hydroxylamine over the corresponding primary amine, which is a common byproduct due to the cleavage of the N-O bond. nih.govepfl.ch

Platinum-based catalysts (e.g., PtO₂, Adam's catalyst): These have been traditionally used for oxime reduction but often require acidic conditions to achieve good selectivity for the hydroxylamine. nih.gov

Palladium-based catalysts (e.g., Pd/C): These catalysts can also be used, but the reaction pathway may differ from that of platinum. nih.gov

Nickel-based catalysts (e.g., Raney Nickel): These are also employed, and recent studies have shown that nickel-catalyzed asymmetric hydrogenation of oximes can afford chiral hydroxylamines with high enantioselectivity. nih.gov

Lewis Acids: The addition of a Lewis acid, such as cerium(III) chloride, in conjunction with NaBH₄ (the Luche reduction) can enhance the selectivity of the reduction of α,β-unsaturated carbonyls. harvard.edu While the direct applicability to saturated ketoximes is different, Lewis acids can activate the oxime towards reduction and potentially influence the stereochemical outcome. The role of Lewis acids in catalyst regeneration has also been explored in other catalytic systems. rsc.org

Computational studies on the iridium-catalyzed asymmetric hydrogenation of oximes have highlighted the crucial role of the counter-ion in the catalytic cycle. mdpi.com Similarly, in nickel-catalyzed reactions, weak interactions between the catalyst and the substrate in the transition state are key for high efficiency and chirality transfer. nih.gov These findings underscore the subtle yet significant role that catalysts play in directing the reaction pathway.

Advanced Purification and Isolation Techniques for this compound

The purification of this compound from the reaction mixture presents a challenge due to the presence of the starting materials, byproducts (such as the corresponding primary amine), and the chiral nature of the product. A combination of techniques is often necessary to obtain the pure enantiomers.

Chromatographic Methods:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the separation of closely related compounds. For adamantane derivatives, reversed-phase HPLC (RP-HPLC) has been shown to be effective. ajol.infocardiff.ac.ukresearchgate.netdoi.org The separation of diastereomers of various small molecules has been successfully achieved using HPLC. hplc.eu A chiral stationary phase can be used to separate the enantiomers of this compound directly.

Supercritical Fluid Chromatography (SFC): SFC is gaining popularity for chiral separations in the pharmaceutical industry due to its speed and efficiency. chromatographyonline.comsphinxsai.comnih.gov It can be a viable alternative to HPLC for the purification of the enantiomers of the target compound.

Crystallization Techniques:

Fractional Crystallization of Diastereomeric Salts: This is a classical and widely used method for resolving enantiomers. masterorganicchemistry.comnih.gov The racemic hydroxylamine can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different solubilities and can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the pure enantiomers of the hydroxylamine. The choice of resolving agent and solvent is critical for successful separation. doubtnut.com

Table 3: Comparison of Advanced Purification Techniques

| Technique | Principle of Separation | Advantages | Considerations |

| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, applicable to a wide range of compounds. | Can be costly for large-scale purification. |

| Supercritical Fluid Chromatography (SFC) | Partitioning using a supercritical fluid as the mobile phase. | Fast separations, reduced solvent consumption. | Requires specialized equipment. |

| Diastereomeric Crystallization | Differential solubility of diastereomeric salts. | Can be cost-effective for large-scale resolutions. | Success is dependent on finding a suitable resolving agent and crystallization conditions. |

Given the likely solid nature of this compound and its derivatives, a combination of these techniques would likely be employed for its successful isolation and purification in high enantiomeric purity.

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy provides critical insights into the molecular structure, connectivity, and dynamic behavior of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FT-IR, FT-Raman) are fundamental in this characterization.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is expected to show distinct signals for the ethyl and hydroxylamine protons. The methine proton of the ethyl group (CH) would likely appear as a quartet, coupled to the adjacent methyl protons. The methyl (CH₃) protons would correspondingly appear as a doublet. The protons of the adamantane cage typically resonate in the range of δ 1.6–2.1 ppm, often as a series of complex, overlapping multiplets. csic.es The NH and OH protons of the hydroxylamine group would present as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would provide clearer resolution for the carbon skeleton. The adamantane cage has four distinct carbon environments in its substituted form: the quaternary carbon attached to the ethyl group, the methine carbons (CH), and two sets of methylene (B1212753) carbons (CH₂). These, along with the two carbons of the ethyl side chain, would give rise to a total of six signals for the carbon backbone.

To definitively assign these signals, multidimensional techniques would be employed:

COSY (Correlation Spectroscopy): Would establish ¹H-¹H coupling networks, clearly linking the methine and methyl protons of the ethyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the adamantane CH and CH₂ groups and the ethyl CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) couplings between protons and carbons. This would be crucial for confirming the connection between the ethyl group and the adamantane cage, for instance, by showing a correlation from the ethyl methine proton to the quaternary adamantyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for adamantane and alkylhydroxylamine moieties.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Adamantane CH | ~2.05 | ~38.5 |

| Adamantane CH₂ (6) | ~1.75 | ~28.0 |

| Adamantane CH₂ (3) | ~1.65 | ~37.0 |

| Adamantane C (quaternary) | - | ~35.0 |

| Ethyl CH | ~3.0-3.5 (quartet) | ~60-65 |

| Ethyl CH₃ | ~1.1-1.3 (doublet) | ~15-20 |

| NH | Variable (broad) | - |

| OH | Variable (broad) | - |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is used to identify functional groups and probe molecular vibrations that are sensitive to conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by characteristic absorption bands. Strong, sharp bands in the 2850–2950 cm⁻¹ region are expected, corresponding to the C-H stretching vibrations of the numerous CH₂ and CH groups of the adamantane cage and the ethyl side chain. csic.es The presence of the hydroxylamine functional group would be indicated by O-H and N-H stretching vibrations, typically appearing as broad bands in the 3100–3400 cm⁻¹ region due to hydrogen bonding. C-N and C-O stretching vibrations would be found in the fingerprint region (1000–1300 cm⁻¹).

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The highly symmetric and non-polar adamantane cage gives rise to strong signals in Raman spectra. nih.gov The C-H stretching modes would also be prominent. Raman is particularly sensitive to the vibrations of the carbon skeleton, and specific "breathing" modes of the adamantane cage can often be observed at lower frequencies (700-1000 cm⁻¹), which can be sensitive to the conformation of the substituent. nih.gov The O-H and N-H stretches are typically weak in Raman spectra.

By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of vibrational modes can be achieved. nih.gov This comparison can also help identify the most stable conformation of the molecule, as different conformers (e.g., rotamers around the C-C and C-N bonds of the side chain) would exhibit subtle but distinct differences in their vibrational spectra.

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3200-3400 (broad) | Weak | Strong (IR) |

| N-H Stretch | 3100-3300 (broad) | Weak | Medium (IR) |

| C-H Stretch (Adamantane, Ethyl) | 2850-2950 | 2850-2950 | Strong (IR & Raman) |

| CH₂ Scissoring | ~1450 | ~1450 | Medium (IR & Raman) |

| C-O Stretch | 1000-1100 | Weak | Medium (IR) |

| C-N Stretch | 1100-1200 | Medium | Medium (IR) |

| Adamantane Cage Modes | 700-1000 | 700-1000 | Medium (IR), Strong (Raman) |

Solid-State Structural Determination via X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for this compound has not been reported, analysis of related adamantane-containing structures allows for a robust prediction of its solid-state characteristics. nih.govresearchgate.netnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The bulky, lipophilic adamantane cages would also play a significant role. These groups would likely engage in numerous van der Waals interactions, packing together in an interlocking fashion to minimize empty space in the crystal lattice. nih.gov The interplay between the directional hydrogen bonds of the hydroxylamine group and the non-directional van der Waals forces of the adamantane cage would define the final crystal structure.

Conformation in the Crystalline State

X-ray analysis would precisely define the conformation of the ethylhydroxylamine side chain relative to the rigid adamantane cage. The key conformational parameters are the torsion angles around the C(adamantyl)-C(ethyl), C(ethyl)-N, and N-O bonds. The steric bulk of the adamantane group would heavily influence the preferred rotational state of the side chain. It is probable that the side chain would adopt a staggered conformation to minimize steric hindrance between the adamantane cage and the hydroxylamine group. organicchemistrytutor.com The specific conformation would likely be one that allows for the most favorable formation of the intermolecular hydrogen bonding network observed in the crystal packing.

Gas-Phase Structural Analysis and Spectroscopic Techniques (e.g., Microwave Spectroscopy)

Gas-phase studies, such as those using microwave spectroscopy, allow for the determination of a molecule's structure free from the influence of intermolecular interactions present in the solid or liquid states. This provides a picture of the inherent conformational preferences of the isolated molecule.

For a molecule like this compound, microwave spectroscopy would yield highly precise rotational constants. researchgate.net From these constants, it is possible to derive accurate structural parameters, such as bond lengths and angles, particularly for the molecular backbone. The analysis would be complex due to the molecule's size and the likely presence of multiple conformers (rotamers) of the side chain at the temperatures required for gas-phase measurements. doi.org

By analyzing the rotational spectra, it would be possible to identify the distinct rotational constants for each stable conformer present in the gas phase and determine their relative energies and populations. researchgate.net This would provide fundamental data on the intramolecular forces governing the molecule's shape, such as the balance between steric repulsion from the adamantane group and potential intramolecular hydrogen bonding within the hydroxylamine moiety. Such data is invaluable for benchmarking and validating high-level quantum chemical calculations of molecular structure and energetics.

Conformational Dynamics and Rotational Isomerism of the 1-(adamantan-1-yl)ethyl Moiety

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bonds within its 1-(adamantan-1-yl)ethyl moiety. The bulky and rigid nature of the adamantane cage imposes significant steric constraints that influence the molecule's preferred spatial arrangements and the energy barriers to internal rotation.

Steric Hindrance and its Impact on Conformation

The steric interactions involving the adamantyl group are a determining factor in the conformational behavior of such compounds. mdpi.comnih.gov In analogous systems, the bulky adamantyl substituent has been shown to significantly influence the orientation of adjacent functional groups. mdpi.com

Internal Rotation Barriers and Energy Landscapes

The rotation around the Csp³-Csp³ single bond between the adamantane cage and the ethyl group, as well as the C-N bond of the ethylhydroxylamine side chain, is not free but is characterized by specific energy barriers. These barriers define the energy landscape of the molecule, which includes its stable conformations (energy minima) and the transition states between them.

Dynamic NMR spectroscopy has been employed to measure the rotational barriers in compounds structurally related to this compound. For example, the free energy of activation (ΔG‡) for the rotation of the 1-adamantyl group in Ad-CEt2OH was determined to be 8.8 kcal/mol. researchgate.net A similar compound, Ad-CEt2Cl, exhibited a slightly higher rotational barrier of approximately 10 kcal/mol. researchgate.net These values provide a reasonable estimate for the energy required to rotate the adamantyl group in this compound.

It has been noted that single bond rotational barriers for Csp³-Csp³ bonds involving a bulky but rigid group like 1-adamantyl can be lower than those with a smaller but more flexible group such as a tert-butyl group. researchgate.net This suggests that while the adamantyl group is large, its rigidity may lead to more defined and predictable rotational energy profiles compared to more conformationally labile bulky groups.

The energy landscape of this compound would be characterized by potential energy wells corresponding to staggered conformations and peaks corresponding to eclipsed conformations. The relative energies of these conformers and the heights of the rotational barriers are influenced by a combination of steric repulsion and other non-covalent interactions. Computational modeling, such as DFT calculations, can provide a more detailed picture of the energy landscape, identifying the most stable conformers and the transition states connecting them. mdpi.comnih.gov While specific computational studies on this compound are not publicly available, such methods have been successfully applied to determine rotational barriers in other sterically hindered molecules. mdpi.comnih.gov

Table of Rotational Energy Barriers in Analogous Adamantane Derivatives

| Compound | Rotational Barrier (ΔG‡) | Method |

| Ad-CEt2OH | 8.8 kcal/mol | Dynamic ¹³C NMR researchgate.net |

| Ad-CEt2Cl | ~10 kcal/mol | Dynamic ¹³C NMR researchgate.net |

| Ad-CMe2Cl | 9.3 kcal/mol | Dynamic NMR researchgate.net |

| tBu-CMe2Cl | 10.4 kcal/mol | Dynamic NMR researchgate.net |

Computational Chemistry and Theoretical Investigations of N 1 Adamantan 1 Yl Ethyl Hydroxylamine

Quantum Chemical Calculations

Theoretical studies employing quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. These methods provide insights into molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. A typical DFT study of N-(1-(adamantan-1-yl)ethyl)hydroxylamine would involve geometry optimization to find the lowest energy conformation of the molecule. This process would yield precise bond lengths, bond angles, and dihedral angles.

Following optimization, vibrational frequency calculations are generally performed. These not only confirm that the optimized structure is a true energy minimum but also provide a theoretical infrared (IR) and Raman spectrum, which can be compared with experimental data if available. However, no such computational data has been published for this specific molecule.

Table 4.1.1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length (Å) | C | C | - | - | Data not available |

| C | N | - | - | Data not available | |

| N | O | - | - | Data not available | |

| Bond Angle (°) | C | C | N | - | Data not available |

| C | N | O | - | Data not available | |

| Dihedral Angle (°) | C | C | N | O | Data not available |

This table is for illustrative purposes only, as specific computational results are not available in the literature.

Ab Initio and Post-Hartree-Fock Methods for Benchmark Calculations

For molecules where high accuracy is paramount, Ab Initio and Post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are often employed. These methods, while more computationally intensive than DFT, can serve as a benchmark for the reliability of DFT results. A comparative study using these higher-level theories would provide a robust validation of the computed electronic properties of this compound. To date, no such benchmark calculations have been reported.

Analysis of Electronic Properties

The electronic properties of a molecule are fundamental to its chemical behavior, influencing its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the distribution and energies of these orbitals would be crucial in understanding its potential reaction pathways, but this information is currently unavailable.

Table 4.2.1: Hypothetical Frontier Molecular Orbital Data for this compound (Illustrative)

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

This table is for illustrative purposes only, as specific computational results are not available in the literature.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. juniperpublishers.com It allows for the investigation of charge delocalization, hyperconjugative interactions, and the hybridization of atomic orbitals. juniperpublishers.com For this compound, NBO analysis could quantify the nature of the C-N and N-O bonds and reveal any significant intramolecular interactions that contribute to its stability. This level of detailed electronic structure analysis has not been performed or published for this compound.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. nih.gov It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. An ESP map of this compound would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and other intermolecular interactions. However, no such map is currently available in the scientific literature.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. For adamantane-containing compounds, MD simulations provide critical insights into how the molecule interacts with its environment, particularly with solvents, which is crucial for understanding its solubility and bioavailability. bohrium.comtandfonline.com

Researchers utilize MD simulations to analyze the stability of adamantane (B196018) derivatives in various solvents. bohrium.com By simulating the system—comprising the adamantane derivative and solvent molecules—at an atomic level, it is possible to calculate thermodynamic properties such as the solvation free energy. A negative solvation free energy in a particular solvent suggests that the compound is likely to be soluble in that medium. For instance, studies on other adamantane derivatives have calculated solvation free energies in solvents like water, ethanol (B145695), chloroform, and acetonitrile (B52724) to predict their solubility. tandfonline.comksu.edu.sa The hydration free energy, or solvation free energy in water, is particularly important as bio-organic processes typically occur in aqueous environments. bohrium.comksu.edu.sa

Table 1: Summary of Molecular Dynamics Simulation Findings for Adamantane Derivatives

| Adamantane Derivative | Solvents Studied | Key Findings from MD Simulations | Reference |

|---|---|---|---|

| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-{[4-(2-methyoxyphenyl)piprazin-1yl]-methyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Water, Various organic solvents | Calculation of solvation free energy indicated good solubility in aqueous media. Simulations suggested stability of the protein-ligand complex, indicating potential biological activity. | bohrium.comksu.edu.sa |

| N'-[(1E)-(2,6-dichlorophenyl-methylidene]adamantane-1-carbohydrazide (DMC) | Chloroform, Ethanol, Acetonitrile | Solvation free energies were calculated (-21.96, -24.39, and -12.31 kcal/mol, respectively), suggesting ethanol may be a better solvent for solubilization. Solution phase was found to slightly alter electron donating/accepting properties compared to the vacuum phase. | tandfonline.com |

| Adamantane Cation (C₁₀H₁₆⁺) | Not applicable (gas phase) | Nonadiabatic molecular dynamics simulations revealed ultrafast internal conversion to the ground state followed by potential fragmentation (predominantly H loss) after photoexcitation. | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Applied to Adamantane-Hydroxylamine Scaffolds (Focus on Theoretical Descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. For adamantane-hydroxylamine scaffolds, QSAR models can guide the design of new derivatives with enhanced therapeutic potential. mdpi.com These models establish a mathematical relationship between a set of calculated molecular properties (descriptors) and the observed biological activity.

The adamantane cage is a popular scaffold in drug design due to its rigid, lipophilic nature, which can enhance binding to biological targets and improve pharmacokinetic properties. mdpi.comresearchgate.net In QSAR studies of adamantane derivatives, a variety of theoretical descriptors are employed to capture the structural features responsible for their activity. These descriptors can be broadly categorized into electronic, steric, and lipophilic properties.

Lipophilic Descriptors: The partition coefficient (logP) is a crucial descriptor, reflecting the compound's distribution between an oily and an aqueous phase. The high lipophilicity of the adamantane group is a key feature. nih.gov Computational methods like ALOGPs are used to estimate logP values for novel compounds. nih.gov

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). These are critical for understanding how a molecule might interact with a receptor through electrostatic or covalent interactions. researchgate.net

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Given the bulky and well-defined three-dimensional structure of the adamantane cage, descriptors like molecular volume, surface area, and various topological indices are important for modeling its interaction with binding pockets. nih.govresearchgate.net

Modern QSAR approaches, such as 3D-QSAR and fragment-based QSAR (FB-QSAR), have been successfully applied to adamantane-containing compounds, like M2 proton channel inhibitors for the influenza A virus. mdpi.comnih.gov These methods provide detailed insights that can help in overcoming drug resistance and designing more effective antiviral agents. nih.gov

Table 2: Key Theoretical Descriptors in QSAR Studies of Adamantane Scaffolds

| Descriptor Category | Specific Descriptor Examples | Relevance to Adamantane-Hydroxylamine Scaffolds |

|---|---|---|

| Lipophilicity | logP (Partition Coefficient), ALOGPs | Quantifies the significant lipophilic contribution of the adamantane cage, influencing membrane permeability and target binding. nih.gov |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Models electrostatic interactions, hydrogen bonding potential (from the hydroxylamine (B1172632) group), and chemical reactivity. researchgate.net |

| Steric / Topological | Molecular Weight, Molecular Volume, Surface Area, Shape Indices | Describes the size and shape constraints imposed by the bulky adamantane group, which is critical for fitting into receptor binding sites. |

| Quantum Chemical | Enthalpy of Formation, Ionization Potential, Electron Affinity | Provides a more detailed description of molecular stability and reactivity based on quantum mechanics calculations. researchgate.net |

Theoretical Mechanistic Studies and Reaction Pathway Modeling

Computational chemistry offers powerful tools for investigating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. Through theoretical modeling, it is possible to map out entire reaction pathways, identify transition states, and calculate activation energies, thereby providing a deeper understanding of reaction feasibility and kinetics.

A plausible synthetic route to this compound could involve the reaction of a precursor like 1-acetyladamantane with hydroxylamine or one of its derivatives. mdpi.com Theoretical studies, typically using Density Functional Theory (DFT), can model this reaction. For instance, computations can elucidate the nucleophilic addition of hydroxylamine to the carbonyl carbon of the acetyl group.

Computational investigations into reactions involving hydroxylamine have highlighted its unique reactivity. The α-effect, where the presence of an adjacent atom with lone pairs (like oxygen in hydroxylamine) enhances the nucleophilicity of the nitrogen atom, can be studied computationally. chemrxiv.org This effect can lower the activation energy for the initial nucleophilic attack, making the reaction more favorable. Theoretical studies on the Morita-Baylis-Hillman reaction, for example, have computationally demonstrated that hydroxylamine-based catalysts can lower the activation energy of the rate-controlling step. chemrxiv.org

Furthermore, reaction pathway modeling can help predict potential side reactions or alternative mechanistic pathways. For the synthesis of adamantane derivatives, which can involve carbocation intermediates under certain conditions, computational studies can assess the stability of these intermediates and the likelihood of rearrangements. mdpi.com By calculating the energy profile of the entire reaction, from reactants to products through transition states, chemists can optimize reaction conditions to favor the desired product. rsc.org

Table 3: Hypothetical Reaction Steps and Applicable Theoretical Modeling Methods

| Hypothetical Reaction Step | Description | Computational Method | Information Gained |

|---|---|---|---|

| 1. Nucleophilic Attack | Hydroxylamine attacks the carbonyl carbon of 1-acetyladamantane. | DFT Calculations (Transition State Search) | Activation energy barrier, geometry of the transition state, confirmation of the α-effect's role. chemrxiv.org |

| 2. Proton Transfer | Proton transfers occur to form a neutral hemiaminal-like intermediate. | Ab Initio Molecular Dynamics (AIMD) | Dynamic pathway of proton movement, role of solvent molecules in mediating the transfer. |

| 3. Dehydration | Elimination of a water molecule to form an oxime intermediate, N-[1-(adamantan-1-yl)ethylidene]hydroxylamine. | DFT Energy Profile Calculation | Thermodynamic feasibility of the dehydration step, comparison of different catalytic pathways (e.g., acid vs. base catalysis). |

| 4. Reduction | Reduction of the C=N bond of the oxime to yield the final hydroxylamine product. | DFT Modeling with a Reducing Agent | Mechanism of hydride transfer, stereoselectivity of the reduction. |

Chemical Reactivity and Derivatization Studies of N 1 Adamantan 1 Yl Ethyl Hydroxylamine

Reactions at the Hydroxylamine (B1172632) Nitrogen Atom

The lone pair of electrons on the nitrogen atom makes it a primary site for electrophilic attack and oxidation.

The oxidation of N,N-disubstituted or secondary hydroxylamines is a direct and efficient method for the synthesis of nitrones. chimia.ch For a secondary hydroxylamine like N-(1-(adamantan-1-yl)ethyl)hydroxylamine, oxidation is expected to yield the corresponding N-oxide, which is a nitrone. This transformation can be achieved using various oxidizing agents, with the choice of reagent often influencing the selectivity and yield of the reaction. chimia.ch

Common oxidizing agents used for this purpose include:

Manganese Dioxide (MnO₂): Often used in a small excess, MnO₂ has demonstrated good results in terms of yields (85–96%) and regioselectivity for the oxidation of various hydroxylamines. chimia.ch

Sodium Hypochlorite (NaOCl): Aqueous solutions of NaOCl (bleach) can effectively oxidize hydroxylamines to nitrones. The reaction is typically performed in a biphasic system, such as CH₂Cl₂ and water, at 0 °C to room temperature. chimia.ch

Hydrogen Peroxide (H₂O₂): H₂O₂ is another reagent capable of oxidizing secondary hydroxylamines to nitrones. chimia.ch

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, KMnO₄ is also known to oxidize hydroxylamines. google.com

The mechanism of oxidation often involves the hydroxylamine acting as a nucleophile. orientjchem.org Studies on hydroxylamine oxidation by metal complexes suggest that the unprotonated, neutral amine group is the binding site for the oxidant. orientjchem.org The oxidation of hydroxylamine can also lead to other products, such as nitroso compounds or even dinitrogen (N₂) or nitrous oxide (N₂O) under certain conditions, particularly with oxidants like iron(III). rsc.org The specific oxidation product of this compound would likely be the corresponding nitrone, N-(1-(adamantan-1-yl)ethylidene)amine oxide.

Table 1: Common Oxidizing Agents for Hydroxylamine to Nitrone Transformation

| Oxidizing Agent | Typical Conditions | Expected Product | Reference(s) |

| Manganese Dioxide (MnO₂) | Small excess (e.g., 1.5 equiv.), various solvents | Nitrone | chimia.ch |

| Sodium Hypochlorite (NaOCl) | ~1.3 equiv., CH₂Cl₂/H₂O, 0 °C to RT | Nitrone | chimia.ch |

| Hydrogen Peroxide (H₂O₂) | Varies | Nitrone | chimia.ch |

| Potassium Permanganate (KMnO₄) | Varies | Nitrone/Other oxidation products | google.com |

The reaction of hydroxylamines with aldehydes and ketones is a fundamental method for synthesizing compounds with a carbon-nitrogen double bond (C=N). quora.com When an N-substituted hydroxylamine, such as this compound, reacts with an aldehyde or ketone, the product is a nitrone. organic-chemistry.org If unsubstituted hydroxylamine (NH₂OH) is used, the product is an oxime. quora.comresearchgate.net

The reaction proceeds via a nucleophilic addition mechanism, which is typically acid-catalyzed. quora.comyoutube.com The key steps are:

The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon. youtube.com

This forms a tetrahedral intermediate. youtube.com

Proton transfers occur, leading to the protonation of the carbonyl oxygen, turning it into a good leaving group (water). quora.com

The elimination of a water molecule results in the formation of the C=N double bond of the nitrone. quora.com

The pH of the reaction medium must be carefully controlled, as the rate of formation is generally greatest near a pH of 5. quora.com At very low pH, the hydroxylamine nucleophile is excessively protonated and becomes non-reactive, while at high pH, there is insufficient acid to catalyze the dehydration step. quora.com

For example, the reaction of this compound with benzaldehyde (B42025) would be expected to form N-(1-(adamantan-1-yl)ethyl)-α-phenylnitrone.

Table 2: Products from Reactions of Hydroxylamines with Carbonyls

| Hydroxylamine Reactant | Carbonyl Reactant | Product Type | General Product Structure | Reference(s) |

| This compound | Aldehyde (R'-CHO) | Nitrone | Ada-CH(CH₃)-N⁺(O⁻)=CHR' | organic-chemistry.org |

| This compound | Ketone (R'-CO-R'') | Nitrone | Ada-CH(CH₃)-N⁺(O⁻)=CR'R'' | organic-chemistry.org |

| Hydroxylamine (NH₂OH) | Aldehyde or Ketone | Oxime | R'R''C=N-OH | quora.comresearchgate.net |

The nucleophilic nitrogen atom of this compound can react with various acylating and sulfonylating agents. These reactions are important for introducing new functional groups and creating derivatives with altered properties.

N-Acylation: Reaction with acylating agents like acid chlorides or anhydrides results in the formation of N-acylhydroxylamines, also known as hydroxamic acids. For strong nucleophilic derivatives, N-acylation can proceed with good yields, sometimes without the need for a catalyst. researchgate.net

Reaction: Ada-CH(CH₃)-NHOH + R'COCl → Ada-CH(CH₃)-N(OH)COR' + HCl

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides yields N-sulfonylhydroxylamines. A potential reagent for this transformation could be a related adamantane (B196018) derivative such as 2-(adamantan-1-yl)ethane-1-sulfonyl chloride. sigmaaldrich.com

Reaction: Ada-CH(CH₃)-NHOH + R'SO₂Cl → Ada-CH(CH₃)-N(OH)SO₂R' + HCl

These transformations provide access to a class of compounds with potential applications in coordination chemistry and as synthetic intermediates.

Reactions at the Hydroxyl Oxygen Atom

The oxygen atom of the hydroxylamine group also possesses lone pair electrons, allowing it to act as a nucleophile, though it can also be involved in radical formation.

While the nitrogen atom is generally the more nucleophilic site in hydroxylamines, reactions at the oxygen can occur under specific conditions, leading to O-substituted derivatives.

O-Alkylation: This reaction involves the formation of an ether linkage at the hydroxylamine oxygen. For instance, the synthesis of O-benzyl-hydroxylamine derivatives has been reported, demonstrating that O-alkylation is a viable pathway. mdpi.com This would lead to the formation of an O-alkyl-N-(1-(adamantan-1-yl)ethyl)hydroxylamine.

Reaction: Ada-CH(CH₃)-NHOH + R'-X → Ada-CH(CH₃)-NHOR' + HX (where X is a leaving group)

O-Acylation: This involves the formation of an ester linkage at the oxygen. O-acylation competes with the more common N-acylation, and the product distribution can be influenced by factors such as the solvent, base, and acylating agent used. The formation of O-acylhydroxylamines provides another route to functionalized adamantane derivatives.

One of the most significant reactions involving the hydroxylamine group is its oxidation to a stable nitroxide radical. Nitroxides are characterized by a nitrogen-oxygen single bond with an unpaired electron. The oxidation of a hydroxylamine is a common and direct method to generate these radical species. nih.gov

The oxidation of this compound would produce the corresponding (1-(adamantan-1-yl)ethyl) nitroxide radical.

Reaction: Ada-CH(CH₃)-NHOH + [Oxidant] → Ada-CH(CH₃)-N(•)O-H + e⁻ + H⁺ → Ada-CH(CH₃)-N(•)O• (Nitroxide)

The stability of the resulting nitroxide is often enhanced by sterically bulky substituents that protect the radical center from dimerization or other decomposition reactions. The adamantyl group in the target molecule is expected to provide significant steric hindrance, likely resulting in a persistent nitroxide radical. nih.gov

This process is often reversible; nitroxides can be reduced back to their corresponding hydroxylamines by reducing agents like ascorbate. nih.gov Adamantane-containing nitrones and their corresponding nitroxide radical adducts have been synthesized and studied for their use as spin traps, particularly for detecting reactive oxygen species like hydroxyl radicals. nih.gov

Influence of the Adamantane Moiety on Reactivity and Selectivity

The adamantane group is known to exert significant influence on the reactivity of adjacent functional groups. nih.govnih.gov This influence is a combination of its large steric bulk and its unique electronic properties.

Steric Effects on Reaction Rates and Product Distributions

The most prominent feature of the 1-adamantyl group is its significant steric bulk. This three-dimensional, cage-like structure can impede the approach of reagents to a nearby reactive center, a phenomenon known as steric hindrance. libretexts.orglabster.com In the case of this compound, the adamantyl group is positioned at the alpha-carbon relative to the nitrogen atom of the hydroxylamine. This arrangement is expected to significantly shield the nitrogen and oxygen atoms from intermolecular reactions.

For instance, in nucleophilic substitution reactions where the hydroxylamine nitrogen acts as the nucleophile, the bulky adamantane group would likely decrease the reaction rate compared to less sterically hindered analogues. libretexts.org This is due to the difficulty of the electrophile in accessing the nucleophilic nitrogen center. Similarly, reactions involving the oxygen atom, such as O-acylation or O-alkylation, would also be expected to be slower.

| Substrate | Relative Expected Rate of N-Alkylation | Steric Hindrance |

|---|---|---|

| N-ethylhydroxylamine | Fast | Low |

| N-isopropylhydroxylamine | Moderate | Medium |

| N-tert-butylhydroxylamine | Slow | High |

| This compound | Very Slow | Very High |

Through-Space and Through-Bond Electronic Contributions

Beyond simple steric bulk, the adamantane cage can exert electronic effects on neighboring functional groups. These can be transmitted through the sigma-bond framework (through-bond effects) or directly through space (through-space effects). The adamantane structure is a rigid, saturated hydrocarbon framework with unique electronic properties. researchgate.net

Theoretical studies have shown that the adamantane cage can influence the electronic environment of adjacent atoms. researchgate.net For this compound, the electron-donating character of the alkyl framework could potentially increase the nucleophilicity of the hydroxylamine nitrogen and oxygen atoms. However, this effect is likely to be modest.

Through-space interactions, such as intramolecular hydrogen bonding or other non-covalent interactions, could also play a role in the reactivity of this molecule. For example, the conformation of the ethyl linker could allow for interactions between the hydroxylamine group and the adamantane cage, potentially influencing the acidity or basicity of the hydroxylamine protons. Studies on related adamantane derivatives have highlighted the importance of such conformational and electronic effects. acs.orgnih.gov

Synthesis of Novel Derivatives and Analogues for Chemical Probe Development

The derivatization of this compound can provide access to a library of novel compounds with potential applications as chemical probes or in drug discovery. Modifications can be targeted at the adamantane ring, the ethyl linker, or the hydroxylamine functionality.

Modifications of the Adamantane Ring System

The functionalization of the adamantane cage itself is a well-established field of chemistry. nih.gov Direct radical functionalization methods can be employed to introduce a variety of substituents onto the adamantane ring, even in the presence of other functional groups. nih.govacs.org For example, C-H activation strategies could be used to introduce alkyl, aryl, or other functional groups at the tertiary (bridgehead) or secondary positions of the adamantane moiety in this compound. Such modifications would allow for the tuning of the lipophilicity and steric properties of the molecule.

| Starting Material | Reagent/Catalyst | Potential Product | Reference for Method |

|---|---|---|---|

| This compound | Alkyl Halide / Photoredox Catalyst | N-(1-(3-alkyl-adamantan-1-yl)ethyl)hydroxylamine | acs.org |

| This compound | Aryl Boronic Acid / Pd Catalyst | N-(1-(3-aryl-adamantan-1-yl)ethyl)hydroxylamine | nih.gov |

| This compound | CO / Oxidant | N-(1-(3-carboxy-adamantan-1-yl)ethyl)hydroxylamine | nih.gov |

Introduction of Diverse Functional Groups at the Ethyl Linker

The ethyl linker between the adamantane cage and the hydroxylamine group provides another site for chemical modification. For instance, the introduction of substituents on the ethyl chain could be achieved through various synthetic strategies, although this would likely require a multi-step synthesis starting from a different adamantane precursor. For example, starting from an adamantyl ketone, a wider variety of substituted ethyl linkers could be constructed prior to the introduction of the hydroxylamine functionality. The synthesis of adamantane-monoterpenoid conjugates with heterocyclic linkers demonstrates the feasibility of creating complex structures attached to the adamantane core. mdpi.com

| Adamantane Precursor | Reaction Sequence | Potential Derivative of this compound | Reference for Analogy |

|---|---|---|---|

| 1-Acetyladamantane | 1. Aldol condensation with an aldehyde, 2. Reduction of ketone, 3. Conversion of alcohol to hydroxylamine | N-(1-(adamantan-1-yl)-2-substitutent-ethyl)hydroxylamine | nih.gov |

| Adamantane-1-carboxaldehyde | 1. Wittig reaction, 2. Hydroboration-oxidation, 3. Mitsunobu reaction with N-hydroxyphthalimide, 4. Hydrazinolysis | N-(2-(adamantan-1-yl)propyl)hydroxylamine |

Heterocyclic Ring Formations Involving the Hydroxylamine Functionality

Hydroxylamines are versatile precursors for the synthesis of a wide variety of nitrogen- and oxygen-containing heterocycles. mdpi.comnih.gov The hydroxylamine moiety in this compound can participate in intramolecular cyclization reactions to form novel heterocyclic systems incorporating the adamantane group.

For example, intramolecular cyclization of a derivative containing an appropriately placed leaving group on the ethyl linker could lead to the formation of a five- or six-membered ring. Furthermore, reactions with unsaturated systems, such as alkenes or alkynes, can lead to cycloaddition products. nih.gov The reaction of N-alkylhydroxylamines with chiral enoate esters to form isoxazolidinones is a well-documented process that could be adapted for the target compound. nih.gov The bulky adamantane group would be expected to influence the stereochemical outcome of such cyclizations.

| Reactant with this compound | Reaction Type | Potential Heterocyclic Product | Reference for Method |

|---|---|---|---|

| α,β-Unsaturated ester | Conjugate addition-cyclization | Adamantyl-substituted isoxazolidinone | nih.gov |

| Divinyl ketone | Nazarov cyclization | Adamantyl-substituted cyclopentenone derivative | researchgate.net |

| Internal alkyne | Intramolecular hydroxylamine-alkyne cyclization | Adamantyl-substituted cyclic nitrone | researchgate.net |

Applications of N 1 Adamantan 1 Yl Ethyl Hydroxylamine in Advanced Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

N-(1-(adamantan-1-yl)ethyl)hydroxylamine serves as a key intermediate in the synthesis of a variety of complex organic molecules, most notably in the development of pharmaceuticals. myskinrecipes.com The presence of both the adamantyl moiety and the hydroxylamine (B1172632) group allows for a wide range of chemical transformations, rendering it a versatile precursor for molecules with potential therapeutic applications.

The lipophilic nature of the adamantyl group is a critical feature, often utilized to enhance the ability of drug molecules to penetrate the blood-brain barrier. myskinrecipes.com This property is particularly valuable in the design of neuroprotective agents. Furthermore, the hydroxylamine functionality provides a reactive handle for further derivatization, enabling the construction of intricate and biologically active compounds. myskinrecipes.com

A primary application of this compound is in the synthesis of analogues of rimantadine (B1662185), an antiviral drug effective against influenza A virus. myskinrecipes.com By using this hydroxylamine as a starting material, medicinal chemists can introduce structural modifications to the rimantadine scaffold, aiming to improve its efficacy, broaden its spectrum of activity, or overcome drug resistance.

The synthesis of various adamantane-containing compounds with potential antiviral and neuroprotective activities has been a significant focus of research. myskinrecipes.com While specific, detailed research findings on a broad range of complex molecules synthesized directly from this compound are not extensively documented in publicly available literature, its foundational role in creating adamantane-based pharmacophores is well-established.

Table 1: Profile of this compound as a Synthetic Intermediate

| Property | Description | Reference |

| Key Structural Features | Adamantane (B196018) cage, Hydroxylamine group | N/A |

| Primary Application | Intermediate in pharmaceutical synthesis | myskinrecipes.com |

| Notable Synthesized Analogs | Rimantadine analogs | myskinrecipes.com |

| Key Physicochemical Contribution | Enhanced lipophilicity for blood-brain barrier penetration | myskinrecipes.com |

| Reactivity | Hydroxylamine allows for diverse derivatization | myskinrecipes.com |

Utilization in Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs) and domino processes are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby minimizing waste and improving atom economy. While the direct participation of this compound in such reactions is not extensively reported, the chemical nature of its constituent parts—the adamantyl group and the hydroxylamine—suggests its potential in these advanced synthetic methodologies.

The adamantane moiety has been successfully incorporated into molecules synthesized via MCRs, such as the asymmetric Strecker synthesis of adamantyl amino nitrile derivatives. nih.gov This highlights the compatibility of the bulky adamantane core within the intricate reaction cascades of MCRs.

Hydroxylamines, in a more general context, are known to participate in various MCRs. For instance, the multicomponent synthesis of O-(2-oxy) hydroxylamine derivatives has been reported. researchgate.net Given the reactivity of the hydroxylamine functional group, it is plausible that this compound could serve as a component in novel MCRs to generate structurally diverse and complex adamantane-containing molecules.

Development of Catalytic Systems Incorporating Adamantane-Hydroxylamine Ligands

The adamantane framework is increasingly being utilized in the design of ligands for catalysis due to its steric bulk and rigid structure. researchgate.net These properties can significantly influence the activity, selectivity, and stability of metal catalysts. While direct applications of this compound as a ligand precursor are not widely documented, the synthesis of metal complexes with adamantane-containing ligands is an active area of research.

Hydroxylamine-containing ligands have been synthesized and their reactions with metal ions, such as copper, have been studied. concordia.ca These studies provide insight into the coordination chemistry of the hydroxylamine moiety and its potential to participate in catalytic cycles. The redox-active nature of the hydroxylamine group could be harnessed in the design of novel catalysts for a variety of organic transformations. concordia.ca

The combination of a bulky adamantyl group with a coordinating hydroxylamine functionality in a single ligand scaffold is a promising strategy for developing novel catalytic systems. Such ligands could offer unique steric and electronic properties to a metal center, potentially leading to catalysts with enhanced performance in challenging synthetic transformations. Although research in this specific area is still emerging, the foundational principles of ligand design and coordination chemistry suggest that adamantane-hydroxylamine ligands hold significant potential for future applications in catalysis.

Future Research Directions and Unexplored Avenues in N 1 Adamantan 1 Yl Ethyl Hydroxylamine Chemistry

Development of Green Chemistry Approaches for Synthesis

Current synthetic routes for hydroxylamines and adamantane (B196018) derivatives often rely on traditional methods that may involve harsh reagents or produce significant waste. Future research should prioritize the development of environmentally benign synthetic pathways for N-(1-(adamantan-1-yl)ethyl)hydroxylamine.

Key areas for investigation include:

Catalytic Hydrogenation: The selective hydrogenation of nitroaromatics to N-aryl hydroxylamines has been achieved using supported platinum catalysts at room temperature and atmospheric pressure. rsc.org A similar approach could be developed for adamantane-based nitro precursors. The key is the use of additives like amines or dimethyl sulfoxide (B87167) to promote the conversion of the nitro group while inhibiting over-reduction to the corresponding amine. rsc.org